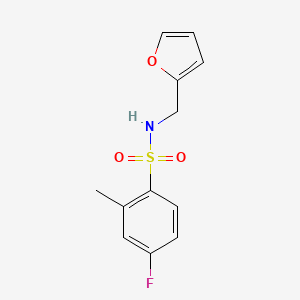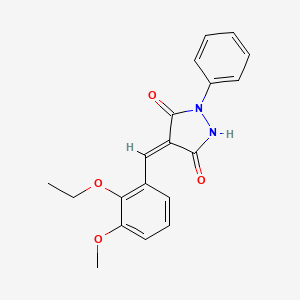
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 belongs to a class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is a critical mediator of B cell receptor signaling, which plays a crucial role in the development and progression of various types of cancer. By inhibiting BTK, 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide can significantly reduce tumor growth and improve survival rates in preclinical models of lymphoma, leukemia, and multiple myeloma.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is its potent anti-tumor effects in preclinical models of cancer. 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has shown promising results in various types of cancer, including lymphoma, leukemia, and multiple myeloma. However, one of the limitations of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is that it has not yet been tested in clinical trials, and its safety and efficacy in human patients are still unknown.
Future Directions
There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide and other BTK inhibitors in cancer therapy. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance their anti-tumor effects. Another potential direction is the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles. Additionally, the identification of biomarkers that can predict response to BTK inhibitors could help to personalize cancer therapy and improve patient outcomes.
Synthesis Methods
The synthesis of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-furanmethanamine, followed by the addition of triethylamine and subsequent purification steps. The final product is a white solid with a purity of over 99%.
Scientific Research Applications
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential applications in cancer treatment. BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the development and progression of various types of cancer. Inhibition of BTK has been shown to have anti-tumor effects in preclinical models, making BTK inhibitors like 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide a promising target for cancer therapy.
properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-9-7-10(13)4-5-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXALSWHVGLOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)
![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

